DDO-2213 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. The compound is classified primarily as a chemical intermediate, which plays a pivotal role in the synthesis of other complex molecules. DDO-2213 has been studied for its efficacy in various chemical reactions and its interactions at the molecular level.
DDO-2213 can be sourced from specific chemical suppliers that specialize in high-purity compounds. Its classification falls under organic chemistry, particularly as an intermediate in synthetic pathways. Understanding its role in chemical synthesis is crucial for its application in pharmaceuticals, agrochemicals, and materials science.
The synthesis of DDO-2213 typically involves several steps that may include condensation reactions, oxidation processes, or the use of specific catalysts to enhance yield and purity.
The synthesis may require specific conditions such as temperature control, inert atmospheres (to prevent oxidation), and precise stoichiometric ratios of reactants to ensure optimal yields.
The molecular structure of DDO-2213 can be represented by its chemical formula, which details the arrangement of atoms within the compound. The structural formula provides insight into the functional groups present and their spatial orientation.
Key data regarding the molecular structure includes:
DDO-2213 participates in various chemical reactions that are fundamental to its utility as an intermediate. Typical reactions include:
The reaction conditions (temperature, solvent choice, concentration) must be optimized to achieve desired outcomes without side reactions.
The mechanism of action for DDO-2213 involves its interaction with other molecules during chemical reactions. This typically includes:
Kinetic studies may provide insights into how quickly reactions occur with DDO-2213, influencing its practical applications.
Physical properties such as melting point, boiling point, solubility, and density are critical for understanding how DDO-2213 behaves under different conditions.
Chemical properties include reactivity with acids, bases, and other reagents. Stability under various conditions (light, heat) is also crucial for determining storage and handling requirements.
Relevant data includes:
DDO-2213 has several scientific uses across various fields:
WD Repeat Domain 5 serves as an essential scaffolding protein within the Mixed Lineage Leukemia 1 histone methyltransferase complex. This complex comprises four core components: WD Repeat Domain 5, Retinoblastoma Binding Protein 5, Absent Small Homeotic Discs 2 Like, and Dumpy Thirty. WD Repeat Domain 5 mediates critical protein-protein interactions that stabilize the entire complex architecture. Specifically, WD Repeat Domain 5 binds directly to Mixed Lineage Leukemia 1 via a conserved "WD Repeat Domain 5-interacting" motif within the catalytic subunit. Structural analyses reveal that WD Repeat Domain 5 adopts a seven-bladed β-propeller fold, creating a central peptide-binding cavity that accommodates the arginine residue of histone H3 amino terminal tails. This interaction positions histone H3 lysine 4 for methylation by the Mixed Lineage Leukemia 1 complex. Biochemical studies demonstrate that WD Repeat Domain 5 depletion dissociates the methyltransferase complex, abolishing histone H3 lysine 4 trimethylation activity—a chromatin mark unequivocally associated with transcriptional activation of target genes [5] [7] [9].
Chromosomal translocations involving the Mixed Lineage Leukemia 1 gene occur in approximately 10% of adult acute leukemias and 70-80% of infant acute lymphoblastic leukemias. These rearrangements generate oncogenic fusion proteins that retain the amino terminus of Mixed Lineage Leukemia 1 (including the WD Repeat Domain 5-binding domain) but lose the catalytic carboxyl terminus. The resulting Mixed Lineage Leukemia 1 fusion proteins constitutively activate transcription of leukemogenic genes such as Homeobox A9 and Meis Homeobox 1. This occurs through aberrant recruitment of the WD Repeat Domain 5-containing methyltransferase complex to target promoters, establishing a hyperacetylated and hypermethylated chromatin state that locks hematopoietic precursors into a self-renewing, differentiation-blocked state. Critically, Mixed Lineage Leukemia 1-rearranged leukemias exhibit extreme dependence on WD Repeat Domain 5 for oncogenic transformation, whereas normal hematopoietic stem cells can tolerate its partial loss, creating a therapeutic window [5] [6] [10].
Disrupting the WD Repeat Domain 5-Mixed Lineage Leukemia 1 protein-protein interface represents a promising epigenetic targeting strategy with several advantages: First, the interaction surface is well-defined and structurally conserved, enabling rational inhibitor design. Second, inhibition selectively affects Mixed Lineage Leukemia 1-dependent transcriptional programs without globally eliminating histone H3 lysine 4 trimethylation. Third, the scaffolding function of WD Repeat Domain 5 makes it indispensable for Mixed Lineage Leukemia 1 fusion protein activity, which lacks intrinsic catalytic function. Fourth, pharmacological blockade achieves synthetic lethality in Mixed Lineage Leukemia 1-rearranged cells while sparing normal cells. Preclinical validation comes from studies showing that genetic ablation of WD Repeat Domain 5 selectively kills Mixed Lineage Leukemia 1-rearranged leukemic cells but not those without rearrangements, confirming the oncogenic addiction to this interaction [1] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7